(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one
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Overview
Description
(1R,4Z,8S)-9-azabicyclo[620]dec-4-en-10-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves the use of advanced organic synthesis techniques. One common method includes the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often requires specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing technologies can also enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism by which (1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of these proteins and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: This compound shares a similar bicyclic structure and is used as a catalyst in organic synthesis.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have various biological activities.
Uniqueness
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGPHLZVAEHME-DREYKADXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC=C1)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@H](CC/C=C1)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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